molecular formula C6H5BrFN B133542 2-Bromo-6-fluoroaniline CAS No. 65896-11-9

2-Bromo-6-fluoroaniline

Cat. No. B133542
CAS RN: 65896-11-9
M. Wt: 190.01 g/mol
InChI Key: ALZFPYUPNVLVQM-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoroaniline is a compound that has been the subject of various research studies due to its utility in the synthesis of other chemical compounds and its potential applications in medical and material sciences. The compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the sixth position on the aniline ring, which is a derivative of benzene with an amine group attached to it.

Synthesis Analysis

The synthesis of derivatives of 2-bromo-6-fluoroaniline has been explored in several studies. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency, and it has been used in the efficient synthesis of potent opioids like carfentanil . Additionally, 2-bromo-6-[(18) F]fluoropyridine has been prepared using transition metal-mediated chemistry, demonstrating its potential as a synthon for constructing fluorine-18-labelled molecules . Furthermore, 2-bromo-6-fluorotoluene, an important medical intermediate, has been prepared from 2-amino-6-nitrotoluene through a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction .

Molecular Structure Analysis

The molecular structure of related compounds such as 2,6-dibromo-3-chloro-4-fluoroaniline has been determined, revealing classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions within the crystal structure . These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

2-Bromo-6-fluoroaniline and its derivatives participate in various chemical reactions. For example, the radiosynthesis of 2-amino-5-[18F]fluoropyridines has been achieved by palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine with different amines . SNAr displacements with 6-halopurine nucleosides have been studied, showing the reactivity order of halogens in these reactions . These studies provide insights into the reactivity patterns of halogenated anilines and their potential in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-6-fluoroaniline derivatives are influenced by the presence of halogen atoms, which can affect their boiling points, melting points, solubility, and stability. The synthesis and characterization of 2,6-dialkyl-4-bromoaniline, for example, involved controlling reaction conditions to optimize yield and purity, indicating the importance of understanding these properties for successful synthesis . The crystal structure of related compounds provides additional information on the solid-state properties, such as lattice parameters and molecular packing .

Scientific Research Applications

  • Medical Intermediate Synthesis :

    • 2-Bromo-6-fluorotoluene, a derivative of 2-Bromo-6-fluoroaniline, is noted as an important medical intermediate. It is prepared from 2-Amino-6-nitrotoluene through a series of reactions, including Gattermann diazonium salt substitution, reduction, and Schiemann reaction (Li Jiang-he, 2010).
  • Antimalarial Activity :

    • A study on dihydroartemisinin derivatives containing bromo, heterocyclic, or aromatic amine functions, including compounds related to 2-Bromo-6-fluoroaniline, showed effectiveness against Plasmodium falciparum. These compounds demonstrated more efficacy against certain clones and were not cross-resistant with existing antimalarials (A. Lin et al., 1990).
  • Biological Activities against Pathogenic Strains :

    • Research on thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, which utilize 2‐Bromo‐4‐fluoroaniline, indicated significant antibacterial activity against various gram-positive and gram-negative bacterial strains. Some compounds also displayed remarkable antifungal activity (F. K. Abdel‐Wadood et al., 2014).
  • Key Intermediate in Pharmaceutical Synthesis :

    • 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), is synthesized using 2-fluoro-4-bromoaniline. The synthesis methods reviewed highlight its importance in pharmaceutical manufacturing (Yanan Qiu et al., 2009).
  • Synthesis of Bioactive Compounds :

    • The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one, an important intermediate for various biologically active compounds, demonstrates the versatility of 2-fluoro-4-bromoaniline as a starting material for synthesizing complex structures (Linxiao Wang et al., 2016).

Safety And Hazards

2-Bromo-6-fluoroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-bromo-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZFPYUPNVLVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382366
Record name 2-Bromo-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoroaniline

CAS RN

65896-11-9
Record name 2-Bromo-6-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65896-11-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzenamine, 2-bromo-6-fluoro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
T Miyamae, M Haraguchi, Y Tachi, S Suzuki… - Organic …, 2020 - ACS Publications
… (6) Following this, diarylamine 3 was obtained by the Buchwald–Hartwig cross-coupling reaction of 1 and 2-bromo-6-fluoroaniline (2). (7) Deprotection of the hydroxy group in 3 was …
Number of citations: 6 pubs.acs.org
Y Kuge, N Obokata, H Kimura, Y Katada… - Nuclear medicine and …, 2009 - Elsevier
… Briefly, p-iodotoluene (189 μl, 1.4 mmol) was coupled with 2-bromo-6-fluoroaniline (158 μl, 1.4 mmol), utilizing the Pd(0) catalyzed Buchwald–Hartwig reaction, to give 1 as a colorless …
Number of citations: 16 www.sciencedirect.com
MD Morrison - 2011 - library-archives.canada.ca
This thesis details a straightforward synthetic route to the antifungal compound pyrrolnitrin 1.2, along with several analogous halogenated phenylpyrroles. The proposed synthetic …
Number of citations: 3 library-archives.canada.ca
L Chen, WY Liu, SJ Bi, T Zhou, J Pan… - Pharmaceutical …, 2021 - thieme-connect.com
… [12] Briefly, compound 7 (as a salicylic acid salt) was obtained from 2-bromo-6-fluoroaniline through five steps and underwent the stereoselective aza-Michael cyclization under the …
Number of citations: 3 www.thieme-connect.com
D Cappoen, E Torfs, T Meiresonne, P Claes… - European Journal of …, 2019 - Elsevier
… A mixture of 5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-methanonaphthalene-6-carbaldehyde 1 (0.23 g, 0.97 mmol), 2-bromo-6-fluoroaniline 9c (1 equiv, 0.18 g, 0.97 mmol), NaCNBH 3 (2.5 …
Number of citations: 9 www.sciencedirect.com
J Rayadurgam, S Sana, M Sasikumar… - Organic Chemistry …, 2021 - pubs.rsc.org
… For the synthesis of an important intermediate 146 (Scheme 27), a Heck coupling reaction was employed, in which a mixture of 2-bromo-6-fluoroaniline 144, methyl acrylate 145, c Hex …
Number of citations: 86 pubs.rsc.org
AM Hyde, SL Buchwald - 2007 - Citeseer
Toluene and THF were purchased from JT Baker in CYCLE-TAINER solvent-deliver kegs and vigorously purged with argon for 2 h. The solvents were further purified by passing them …
Number of citations: 2 citeseerx.ist.psu.edu
T Lasing - 2019 - digital.car.chula.ac.th
… The title compound was synthesised following General procedure A, method I using 2bromo-6-fluoroaniline (2.3 mL, 20 mmol) and acetic anhydride (1M in dichloromethane, 22 mL, 22 …
Number of citations: 0 digital.car.chula.ac.th
T Deng - 2022 - search.proquest.com
… The general procedure was followed using 1.90 g of 2-bromo-6-fluoroaniline (10.0 mmol), 4.40 mL of HBpin (30.0 mmol), 5.80 mL of Et3N (40.0 mmol), 0.408 g of (dppf)PdCl2 (0.50 …
Number of citations: 3 search.proquest.com
JR Hunt - 2018 - kuscholarworks.ku.edu
… The title compound was prepared according to the general procedure B above using 2-bromo-6fluoroaniline. 5-1F was purified by Combiflash (10-40% EtOAc in hexanes) and was …
Number of citations: 2 kuscholarworks.ku.edu

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